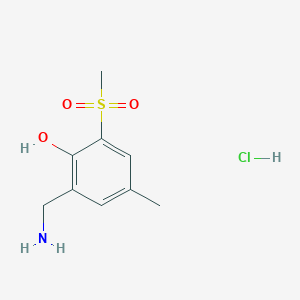
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a methyl group, and a methylsulfonyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride typically involves multiple steps. One common method is the reductive amination of a suitable precursor, such as a ketone or aldehyde, with an amine source. This reaction often requires a catalyst, such as palladium or platinum, and hydrogen gas under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as crystallization or chromatography, to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the sulfonyl group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)pyridine: Similar in structure but lacks the sulfonyl group.
4-(Aminomethyl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
2-(Aminomethyl)oxazoline: Contains an oxazoline ring instead of a phenol ring.
Uniqueness
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride is unique due to the presence of both the aminomethyl and methylsulfonyl groups on the phenol ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
88041-33-2 |
|---|---|
Molekularformel |
C9H14ClNO3S |
Molekulargewicht |
251.73 g/mol |
IUPAC-Name |
2-(aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-6-3-7(5-10)9(11)8(4-6)14(2,12)13;/h3-4,11H,5,10H2,1-2H3;1H |
InChI-Schlüssel |
GWHHHBARZUEVOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)C)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


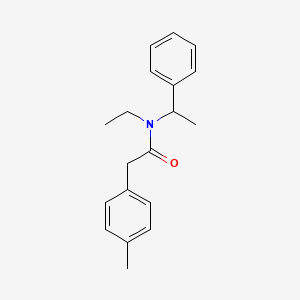
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)

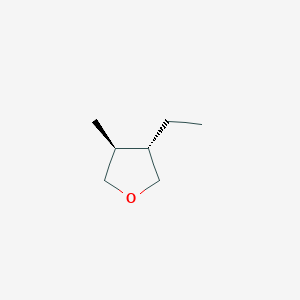
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
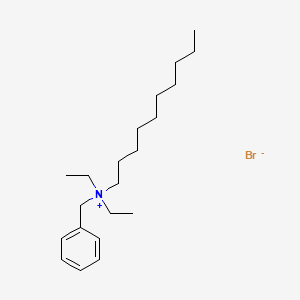

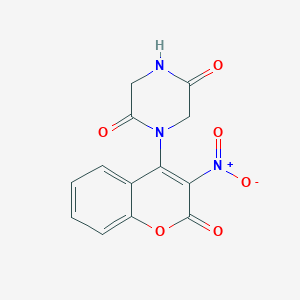

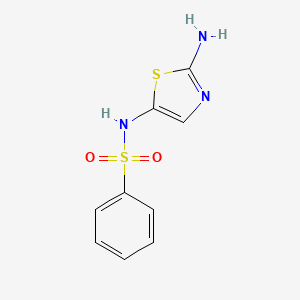
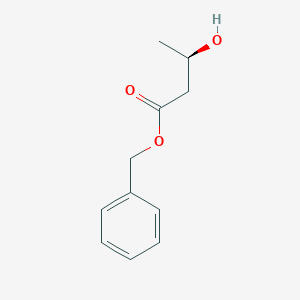

![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)
